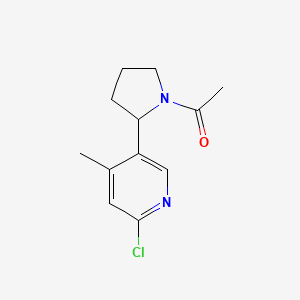
4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Chlorophénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile est un composé organique de formule moléculaire C13H14ClNO2. Il s'agit d'un dérivé du tétrahydropyran, un cycle à six chaînons contenant cinq atomes de carbone et un atome d'oxygène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-((2-Chlorophénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile implique généralement la réaction du 2-chlorophénol avec le tétrahydropyran-4-carbonitrile dans des conditions spécifiques. Une méthode courante implique l'utilisation d'une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((2-Chlorophénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans le tétrahydrofurane (THF).
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools.
Substitution : Formation d'éthers ou d'autres dérivés substitués.
4. Applications de la recherche scientifique
Le 4-((2-Chlorophénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Utilisation potentielle dans l'étude des interactions enzymatiques et des voies métaboliques.
Médecine : Investigé pour ses propriétés pharmacologiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 4-((2-Chlorophénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Cyanotétrahydropyran : Structure similaire mais sans le groupe chlorophénoxy.
Tétrahydro-2H-pyran-4-carbonitrile : Structure de base similaire, mais sans la substitution chlorophénoxy.
4-[(2-Chlorophénoxy)méthyl]tétrahydro-2H-pyran : Similaire, mais sans le groupe carbonitrile
Unicité
Le 4-((2-Chlorophénoxy)méthyl)tétrahydro-2H-pyran-4-carbonitrile est unique en raison de la présence à la fois du groupe chlorophénoxy et du groupe carbonitrile, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette combinaison permet un éventail plus large d'applications et d'interactions par rapport à ses composés similaires .
Propriétés
Formule moléculaire |
C13H14ClNO2 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
4-[(2-chlorophenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C13H14ClNO2/c14-11-3-1-2-4-12(11)17-10-13(9-15)5-7-16-8-6-13/h1-4H,5-8,10H2 |
Clé InChI |
KMSKWIPWFYELSI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(COC2=CC=CC=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















